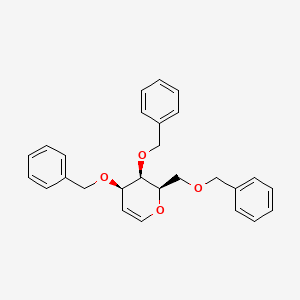

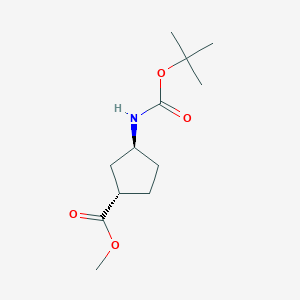

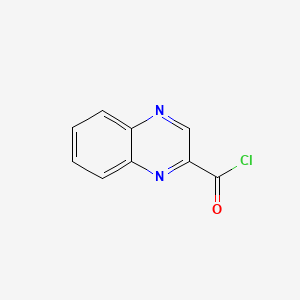

![molecular formula C14H22N2 B1302059 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine CAS No. 519138-03-5](/img/structure/B1302059.png)

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

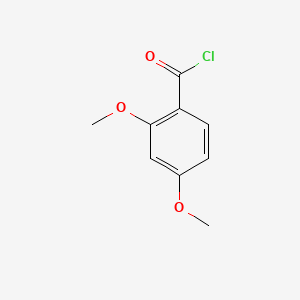

The compound "1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and have been studied extensively for their potential use in various therapeutic areas. The papers provided discuss various piperazine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% yield . Similarly, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized through a series of reactions including Claisen Schmidt condensation and Mannich’s reaction . These methods demonstrate the complexity and creativity required in the synthesis of piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Single-crystal X-ray analysis has been used to determine the polymorphic crystalline forms of piperazine derivatives, revealing different hydrogen-bonding networks . The molecular conformation and intermolecular interactions, such as hydrogen bonds and C-H-π interactions, play a significant role in the activity of these compounds, as seen in the structures of potential anti-malarial piperazine derivatives .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are essential for their biological activity. The synthesis processes often involve reactions such as cyclocondensation, which was used to create 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives with antimicrobial activity . The reactivity of the piperazine ring and its substituents is a key factor in the design of compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The polymorphism observed in piperazine derivatives can affect their physical properties and, consequently, their biological activity . The study of these properties is essential for the development of piperazine-based drugs with optimal pharmacokinetics and pharmacodynamics.

Propriétés

IUPAC Name |

1-[1-(2,4-dimethylphenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-4-5-14(12(2)10-11)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFKAOFDNOMVHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

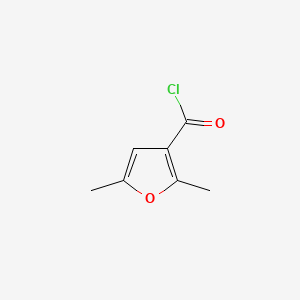

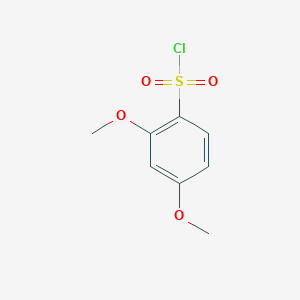

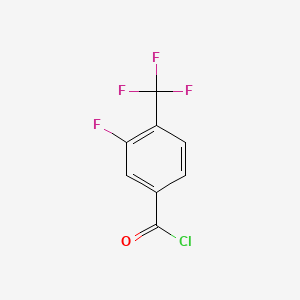

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)